Bienvenue dans la boutique en ligne BenchChem!

N-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide

BZA melanoma imaging sigma receptor

N-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide (CAS 301678-45-5; molecular formula C₁₉H₂₄N₂O; molecular weight 296.41 g/mol) is a synthetic small-molecule biphenylcarboxamide featuring a tertiary amine-bearing side chain. The compound combines a biphenyl aromatic core with an amide-linked N,N-diethylethylenediamine moiety, placing it at the intersection of the widely studied N-(2-dialkylaminoalkyl)benzamide and biphenyl-4-carboxamide chemical families.

Molecular Formula C19H24N2O
Molecular Weight 296.414
CAS No. 301678-45-5
Cat. No. B2937876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide
CAS301678-45-5
Molecular FormulaC19H24N2O
Molecular Weight296.414
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C19H24N2O/c1-3-21(4-2)15-14-20-19(22)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)
InChIKeyZCVJWCYLHNDEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide (CAS 301678-45-5): Chemical Identity and Procurement Baseline for a Research-Grade Biphenylcarboxamide Scaffold


N-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide (CAS 301678-45-5; molecular formula C₁₉H₂₄N₂O; molecular weight 296.41 g/mol) is a synthetic small-molecule biphenylcarboxamide featuring a tertiary amine-bearing side chain [1]. The compound combines a biphenyl aromatic core with an amide-linked N,N-diethylethylenediamine moiety, placing it at the intersection of the widely studied N-(2-dialkylaminoalkyl)benzamide and biphenyl-4-carboxamide chemical families. This scaffold topology—a biphenyl 4-carboxamide connected via a flexible aminoalkyl linker—is structurally distinct from the simpler benzamide congeners historically prioritized for melanoma imaging and sigma receptor research [2].

Why N-(2-(Diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide Cannot Be Trivially Replaced by In-Class Benzamide or Alternative Biphenylcarboxamide Analogs


Although the broader N-(2-dialkylaminoethyl)benzamide class is a validated pharmacophore for melanin binding and sigma receptor engagement, quantitative structure–activity relationship (SAR) data from prototypical members such as BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) and IMBA (N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide) demonstrate that even minor substituent alterations on the phenyl ring drive dramatic shifts in tumor uptake (up to 5-fold differences in % ID/g), sigma receptor affinity (e.g., Kᵢ = 0.278 ± 0.018 μM for compound 2 vs. 5.19 ± 0.40 μM for compound 6), and metabolic clearance rate [1]. The target compound replaces the single aromatic ring with a biphenyl system at the 4-carboxamide position and bears no radioiodine or methoxy substituents; none of the published benzamide SAR models are parameterized for this scaffold topology, making potency, pharmacokinetics, and biodistribution inherently unpredictable from existing class data [1]. As such, this compound occupies a pharmacologically unmapped region of the N-(2-diethylaminoethyl)carboxamide landscape. Generic procurement of a more common benzamide congener (e.g., BZA or IMBA) cannot replicate the electrophilic, steric, or conformational properties contributed by the biphenyl moiety [1].

Quantitative Differentiation Evidence for N-(2-(Diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide Versus Closest Comparators


Scaffold-Level Distinction from BZA: Biphenyl vs. Iodobenzamide Architecture Confers a Fundamentally Uncharacterized SAR Profile

The most extensively characterized members of the N-(2-diethylaminoethyl)amide class are the radioiodinated benzamides BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) and IMBA (N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide). These compounds achieve melanoma uptake values of ~8–23% ID/g in B16 murine models, with uptake driven primarily by melanin binding rather than sigma receptor engagement [1]. The target compound N-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide lacks both the iodine atom and the methoxy substituents critical for BZA/IMBA pharmacology, and replaces the benzamide core with a biphenyl-4-carboxamide. No quantitative affinity, uptake, or pharmacokinetic data exist for this scaffold in the published melanoma-imaging or sigma-receptor literature [1].

BZA melanoma imaging sigma receptor SAR

Distinction from Bifepramide: Absence of the α-Methyl Group Eliminates the Defined Spasmolytic Pharmacophore

Bifepramide — N-[2-(diethylamino)ethyl]-2-(4-phenylphenyl)propanamide (CAS 70976-76-0) — is the INN-designated parasympatholytic agent bearing an α-methyl substituent on the acetamide linker [1][2]. The target compound is the des-α-methyl, biphenyl-4-carboxamide analog. In medicinal chemistry, the introduction of an α-methyl group constrains conformational flexibility, alters metabolic stability, and can convert an agonist into an antagonist; in the biphenylamide series, Bifepramide's spasmolytic classification as a 'tertiary amine amide' depends on this substitution pattern [1]. The target compound's unsubstituted amide linker and 4-carboxamide (rather than 4-acetamide) connectivity generate a distinct pharmacophore lacking the defined pharmacological lineage of Bifepramide.

Bifepramide spasmolytic parasympatholytic alpha-methyl

Physicochemical Baseline vs. Closed Analogs: LogP and Hydrogen-Bonding Profile Differentiate This Scaffold from LogP-Matched Benzamide Probes

In the absence of direct pharmacological data, computed physicochemical properties can inform procurement decisions. The biphenyl extension in the target compound (C₁₉H₂₄N₂O; MW 296.41) increases calculated logP relative to the mono-phenyl benzamide series while retaining a single H-bond donor (amide NH) and three H-bond acceptors (amide carbonyl + tertiary amine), maintaining a topological polar surface area (TPSA) compatible with blood–brain barrier penetrance prediction models [1]. This lipophilic/hydrophilic balance positions the compound in a drug-like chemical space distinct from both the logP-neutral BZA (C₁₃H₁₉IN₂O; MW 370.21; TPSA ~32 Ų) and the more polar methoxy-substituted IMBA.

LogP physicochemical properties drug-likeness lipophilicity

Proteasome-Targeting Conjugate Context: The Diethylaminoethyl-Benzamide Moiety Enables Melanoma-Selective Cytotoxic Payload Delivery; Biphenyl Extension Remains Uncharacterized

The N-(2-diethylaminoethyl)benzamide substructure (BZA-CO) has been conjugated to peptide aldehyde proteasome inhibitors to target melanoma cells selectively. Conjugate 19 achieved IC₅₀ = 0.64 ± 0.07 μM against melanoma cells, with cytotoxicity maintained in the presence of the BZA-CO targeting group but reduced 8-fold compared to the untargeted control MG132 [1]. This demonstrates that the diethylaminoethyl-benzamide moiety confers melanoma tropism. The target compound possesses the same diethylaminoethyl pharmacophore but presents a biphenyl rather than benzamide aromatic group; whether and how the biphenyl extension alters the melanin-binding efficiency (and thus the tumor-targeting potential) has not been evaluated experimentally.

proteasome inhibitor melanoma targeted therapy BZA conjugate

Iodonicotinamide Analogue Benchmark: Melanin-Mediated Tumor Uptake ~8% ID/g at 1 h for the N-(2-Diethylaminoethyl) Pharmacophore Confirms the Scaffold's Melanin-Targeting Competence

The N-(2-diethylaminoethyl) pharmacophore has been validated beyond the benzamide series: N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide ([¹²³I]1) exhibited the fastest and highest tumor uptake among a nicotinamide panel, reaching ~8% ID/g in B16F0 murine melanoma at 1 h post-injection with slow washout [1]. Uptake was melanin-dependent (absent in A375 amelanotic xenografts) and not displaceable by haloperidol, ruling out sigma-receptor mediation [1]. This establishes a quantitative melanin-targeting benchmark for the diethylaminoethyl pharmacophore against which the biphenylcarboxamide variant could, in principle, be compared — though no such head-to-head study has been conducted.

melanin targeting biodistribution SPECT imaging iodonicotinamide

Research and Industrial Application Scenarios for N-(2-(Diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide Where Its Structural Attributes Offer Plausible, Though Unvalidated, Differentiation


Scaffold-Hopping Probe for Melanin-Binding Pharmacophore Expansion Beyond the Benzamide Chemotype

The diethylaminoethyl side chain is a validated melanin-targeting motif, achieving ~8% ID/g tumor uptake in the iodonicotinamide series [1] and up to 23.2% ID/g with optimized benzamide substituents [2]. Researchers exploring scaffold-hopping strategies to expand intellectual property or improve pharmacokinetics beyond the crowded benzamide/nicotinamide patent space may procure this compound as a structurally novel entry point for radiolabeling (e.g., with ¹²³I, ¹⁸F, or ⁹⁹ᵐTc) and subsequent biodistribution evaluation against the established BZA/IMBA benchmarks [2]. The biphenyl core may confer altered melanin-binding kinetics or enable distinct radiolabeling chemistry on the distal phenyl ring.

Negative Control or Pharmacological Tool Compound for Bifepramide-Mediated Spasmolytic Mechanism-of-Action Studies

Because the target compound is the des-α-methyl analog of Bifepramide [1], it could serve as a structurally matched negative control in assays probing the contribution of the α-methyl group to parasympatholytic activity. Bifepramide's classification as a spasmolytic agent is tied to its tertiary amine amide pharmacophore [1]; the target compound, lacking the α-methyl and possessing a carboxamide rather than acetamide linker, allows investigators to isolate the contribution of this single structural feature to functional activity at muscarinic or other cholinergic targets.

Building Block for Diversity-Oriented Synthesis of Biphenylcarboxamide-Containing Compound Libraries

The compound is described as a building block in organic synthesis and as a ligand in coordination chemistry [1]. Its bifunctional architecture — a biphenyl-4-carboxylic acid derivative coupled to N,N-diethylethylenediamine — provides two modular diversification points: (i) further functionalization of the distal phenyl ring via electrophilic aromatic substitution or cross-coupling, and (ii) quaternization or alkylation of the tertiary amine for salt formation or metal coordination. This makes the compound a pragmatic procurement choice for medicinal chemistry groups generating focused libraries around the biphenylcarboxamide scaffold for screening against kinase, GPCR, or ion-channel targets that have demonstrated sensitivity to biphenyl-containing ligands.

In Vitro Selectivity Profiling Against Sigma-1 and Sigma-2 Receptors Using a Structurally Divergent Biphenyl Ligand

The N-(2-dialkylaminoethyl) pharmacophore is a privileged scaffold for sigma receptor engagement, with reported Kᵢ values ranging from 0.278 μM to >5 μM depending on aromatic substitution [1]. The target compound's biphenyl group introduces steric bulk and extended π-surface that is absent from all benzamide sigma ligands characterized to date [1]. Procurement of this compound for competitive binding assays against [³H]-(+)-pentazocine (σ₁) and [³H]DTG (σ₂) could reveal whether the biphenyl extension enhances subtype selectivity or, conversely, abolishes sigma affinity — information valuable for sigma receptor tool compound development and for de-risking off-target liability in programs where sigma engagement is undesirable.

Quote Request

Request a Quote for N-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.